1-{[1,1'-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one
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Overview
Description
1-{[1,1’-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one is a complex organic compound with a unique structure that combines a biphenyl group and a nitro-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,1’-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one typically involves multiple steps. One common method includes the Claisen-Schmidt condensation of 4-acetylbiphenyl with 4-nitro-1H-pyrazole . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an ethanol solvent. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[1,1’-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reagents such as sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: 1-{[1,1’-biphenyl]-4-yl}-2-(4-amino-1H-pyrazol-1-yl)ethan-1-one.
Reduction: 1-{[1,1’-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[1,1’-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-{[1,1’-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The biphenyl group may facilitate the compound’s binding to hydrophobic pockets in proteins, enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
4-Acetylbiphenyl: Lacks the nitro-pyrazole moiety, making it less versatile in biological applications.
4-Phenylacetophenone: Similar structure but without the pyrazole ring, limiting its potential interactions with biological targets.
4-Biphenylyl methyl ketone: Similar to 4-acetylbiphenyl but with different functional groups.
Uniqueness
1-{[1,1’-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one is unique due to the combination of the biphenyl and nitro-pyrazole moieties, which confer distinct chemical and biological properties
Biological Activity
1-{[1,1'-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The molecular formula for this compound is C19H16N2O3 with a molecular weight of approximately 320.34 g/mol. The compound features a biphenyl moiety and a nitro-substituted pyrazole, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C19H16N2O3 |
Molecular Weight | 320.34 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the use of palladium-catalyzed cross-coupling reactions. The general route includes:
- Formation of the biphenyl precursor : This is achieved through the Suzuki-Miyaura coupling reaction.
- Introduction of the nitro-pyrazole moiety : This step often involves electrophilic substitution reactions.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing the pyrazole moiety have shown promising results against various cancer cell lines.
Case Study:
A study evaluating the cytotoxic effects of related pyrazole derivatives reported IC50 values ranging from 5.55 µM to 35.58 µM against different cancer cell lines (HCT-116, HePG-2, MCF-7). These findings suggest that the incorporation of a pyrazole ring enhances biological activity significantly compared to other structural analogs .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro assays have shown that derivatives similar to this compound demonstrate varying degrees of antibacterial and antifungal activities.
Table: Antimicrobial Activity of Related Compounds
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
Compound A | 10 | Antibacterial |
Compound B | 15 | Antifungal |
1-{[1,1'-biphenyl]-4-yl}-2-(4-nitro-...) | TBD | TBD |
Structure–Activity Relationships (SAR)
The presence of specific functional groups in the compound influences its biological activity. For instance:
- Pyrazole Ring : Essential for anticancer activity.
- Nitro Group : Enhances electron-withdrawing properties, potentially increasing receptor binding affinity.
Research indicates that modifications to these functional groups can lead to improved activity profiles against targeted biological pathways .
The proposed mechanism of action for this compound involves interaction with key biological targets such as enzymes and receptors. The aromatic rings facilitate π–π stacking interactions and hydrogen bonding with macromolecules, modulating their activity.
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)-1-(4-phenylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-17(12-19-11-16(10-18-19)20(22)23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKQNMKYVLJFTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=C(C=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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